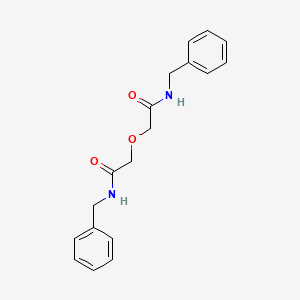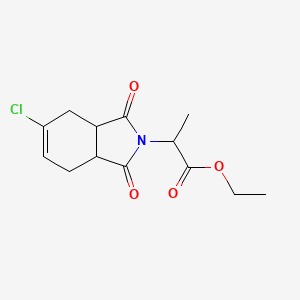
N~1~-allyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-allyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide, also known as AMN082, is a selective agonist for the metabotropic glutamate receptor subtype 7 (mGluR7). This compound has gained significant attention in recent years due to its potential therapeutic applications in various neurological disorders, including anxiety, depression, and addiction.
科学的研究の応用
N~1~-allyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders. For example, studies have shown that this compound can reduce anxiety-like behavior in mice and rats, suggesting that it may be useful for treating anxiety disorders. Additionally, this compound has been shown to have antidepressant-like effects in animal models of depression, indicating that it may be a potential treatment for depression. Moreover, this compound has been found to reduce drug-seeking behavior in rats, suggesting that it may be useful for treating addiction.
作用機序
N~1~-allyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide works by selectively activating the mGluR7 receptor, which is a member of the metabotropic glutamate receptor family. When activated, mGluR7 inhibits the release of glutamate, a neurotransmitter that is involved in various neurological processes. This inhibition of glutamate release leads to a reduction in neuronal excitability, which can have therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. For example, studies have shown that this compound can increase the release of GABA, a neurotransmitter that is involved in inhibitory signaling in the brain. Additionally, this compound has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in promoting neuronal growth and survival. Moreover, this compound has been shown to reduce the release of dopamine, a neurotransmitter that is involved in reward signaling in the brain.
実験室実験の利点と制限
One advantage of using N~1~-allyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide in lab experiments is that it is a selective agonist for the mGluR7 receptor, which means that it can be used to specifically target this receptor without affecting other receptors in the brain. Additionally, this compound has been shown to have a long half-life in the brain, which means that its effects can be sustained for several hours. However, one limitation of using this compound in lab experiments is that it is relatively expensive compared to other compounds that are used to study the mGluR7 receptor.
将来の方向性
There are several future directions for research on N~1~-allyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide. One area of interest is the potential therapeutic applications of this compound in various neurological disorders, including anxiety, depression, and addiction. Additionally, future research could focus on the development of more efficient synthesis methods for this compound, which could lead to increased availability and lower costs. Moreover, further studies could be conducted to elucidate the biochemical and physiological effects of this compound, which could provide insights into its mechanism of action and potential therapeutic applications.
合成法
N~1~-allyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide is synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 1-naphthylamine with allyl bromide, followed by the reaction of the resulting product with methylsulfonyl chloride. The final step involves the reaction of the resulting product with glycine to form this compound. The overall yield of this synthesis method is around 15%, and the purity of the final product can be improved through recrystallization.
特性
IUPAC Name |
2-[methylsulfonyl(naphthalen-1-yl)amino]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-3-11-17-16(19)12-18(22(2,20)21)15-10-6-8-13-7-4-5-9-14(13)15/h3-10H,1,11-12H2,2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFUWWYJHCTETJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC=C)C1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl N-({2-[(4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinate](/img/structure/B5000655.png)


![2-[4-(3-{[2-(4-tert-butylphenoxy)ethyl]amino}-4-nitrophenyl)-1-piperazinyl]ethanol](/img/structure/B5000699.png)
![2-(4-methoxyphenyl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B5000701.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5000712.png)
![ethyl 4-[3-(2-tert-butyl-4-methylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5000717.png)
![4-(4-morpholinylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5000724.png)

![5-{[(2-hydroxyphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B5000737.png)



![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~1~-(3-hydroxyphenyl)-N~2~-methylglycinamide](/img/structure/B5000755.png)